molecular formula C20H25N3O2 B5231945 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

Cat. No. B5231945
M. Wt: 339.4 g/mol
InChI Key: YFPXBSRDCFJRTD-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPAA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it an important compound for scientific research.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is thought to act as a serotonin and dopamine receptor antagonist, as well as a modulator of the N-methyl-D-aspartate (NMDA) receptor. These actions are believed to contribute to its therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the regulation of oxidative stress. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide in lab experiments is its ability to selectively target specific receptors and pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation is that the compound has relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for the compound, which could enable larger-scale production and facilitate further research. Additionally, further investigation into the compound's therapeutic potential in the treatment of neurological disorders and cancer could lead to the development of new treatments for these conditions. Finally, continued research into the biochemical and physiological effects of 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide could uncover new insights into the underlying mechanisms of disease and potential therapeutic targets.

Synthesis Methods

The synthesis of 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with 3-methoxyaniline and piperazine in the presence of a catalyst. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.

Scientific Research Applications

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in cancer therapy, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)21-20(24)15-22-10-12-23(13-11-22)18-4-3-5-19(14-18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPXBSRDCFJRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

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